Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Overview
Description
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ethyl ester groups attached to a central carbon atom, which is also bonded to a 4-ethoxyphenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate typically involves the esterification of 2-(4-ethoxyphenyl)-2-ethylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the ethoxy group with the nucleophile.
Scientific Research Applications
Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: The compound is used in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding carboxylic acids and alcohols. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the 4-ethoxyphenyl group.
Diethyl 2-ethylmalonate: Similar but lacks the 4-ethoxyphenyl group.
Ethyl 2-(4-ethoxyphenyl)acetate: Similar but has only one ester group.
Uniqueness: Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate is unique due to the presence of both the 4-ethoxyphenyl group and the two ester groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYAJCZEUGCPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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